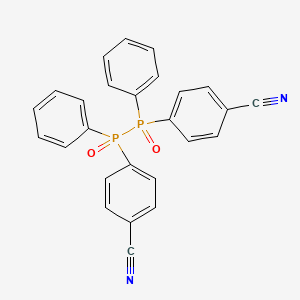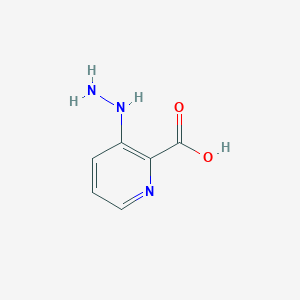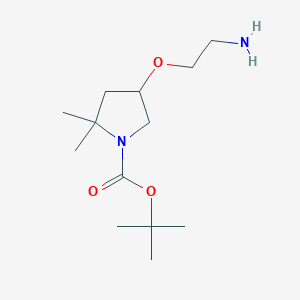![molecular formula C14H20ClNO2S B13985391 3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one CAS No. 67046-39-3](/img/structure/B13985391.png)
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- is a heterocyclic compound that features a thiopyrano-pyran core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aliphatic, aromatic, or heterocyclic aldehydes with malononitrile and thiopyran in the presence of a catalyst such as mesoporous amino-functionalized MCM-41 silica in ethanol . This method is advantageous due to its high yield and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts in these processes can also facilitate easier separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into biological membranes. The specific pathways involved depend on the particular application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminotetrahydrothiopyrano[4,3-b]pyran-3-carbonitrile: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Thioxopyrimidines: Contain sulfur atoms and exhibit diverse biological activities, including antioxidant and anticancer properties.
Propiedades
Número CAS |
67046-39-3 |
|---|---|
Fórmula molecular |
C14H20ClNO2S |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C14H20ClNO2S/c1-8(2)16(9(3)4)13-10-7-19-6-5-11(10)18-14(17)12(13)15/h8-9H,5-7H2,1-4H3 |
Clave InChI |
OYXSHXYBCAHASI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=C(C(=O)OC2=C1CSCC2)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)





![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)


![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)



